6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are important nitrogen-containing heterocyclic compounds with a variety of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and interactions.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit colony formation and cell migration in certain cancer cell lines, induce apoptosis in a dose-dependent manner, and cause cell cycle arrest in the S phase . These effects are mediated through its interaction with cellular proteins and enzymes involved in these processes.
Comparison with Similar Compounds
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound has similar structural features but differs in its specific substituents and biological activities.
Piperidine derivatives: These compounds share the piperidine moiety and have been widely studied for their pharmacological applications
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c17-9-3-5-16(6-4-9)13-14-10(8-1-2-8)7-11(15-13)12(18)19/h7-9,17H,1-6H2,(H,18,19) |
InChI Key |
DXKXHVLLEHTBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)O)C(=O)O |
Origin of Product |
United States |
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